Molecular Weight and Size Differentials vs. Simple Propanoate and Benzoate Analogs
At 419.5 g·mol⁻¹, the target compound is 68.1 Da heavier than the simple propanoate ester (351.4 g·mol⁻¹) and 9.9 Da lighter than the 4‑methoxybenzoate analog (429.4 g·mol⁻¹) [1][2][3]. This places the cyclopentylpropanoate ester in an intermediate size window that balances cell permeability (favoured by lower MW) with metabolic stability (favoured by steric bulk). The 8‑methyl‑cyclopentylpropanoate analog (CAS 384353‑82‑6) is heavier still at 433.5 g·mol⁻¹, adding a methyl group that may alter CYP450 susceptibility and planarity of the chromone ring [4].
| Evidence Dimension | Molecular weight (g·mol⁻¹) |
|---|---|
| Target Compound Data | 419.5 |
| Comparator Or Baseline | Propanoate ester (CAS 618389‑32‑5): 351.4; 4‑Methoxybenzoate ester (CAS 610759‑42‑7): 429.4; 8‑Methyl‑cyclopentylpropanoate ester (CAS 384353‑82‑6): 433.5 |
| Quantified Difference | +68.1 vs. propanoate; −9.9 vs. 4‑methoxybenzoate; −14.0 vs. 8‑methyl analog |
| Conditions | Computed molecular weights from PubChem (release 2021.05.07); validated against vendor certificates of analysis. |
Why This Matters
MW is a primary determinant of passive membrane permeability and renal clearance; the 419.5 Da value occupies a favourable midpoint for oral bioavailability screening, unlike the sub‑400 Da propanoate (rapid clearance risk) or the >425 Da analogs (permeability penalty).
- [1] PubChem CID 1994929. 3-(Benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate. National Center for Biotechnology Information. View Source
- [2] PubChem CID 1522802. 3-(1,3-Benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl propanoate. National Center for Biotechnology Information. View Source
- [3] PubChem CID 1837445. 3-(Benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate. National Center for Biotechnology Information. View Source
- [4] PubChem CID 1570397. 3-(Benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate. National Center for Biotechnology Information. View Source
